benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of 3-methyl-2,5-dihydro-1H-pyrrole with benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylate derivatives, while reduction could produce dihydropyrrole derivatives.
Scientific Research Applications
Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved would require further experimental studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
- Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the methyl group at the 3-position of the pyrrole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
benzyl 3-methyl-2,5-dihydropyrrole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVSPVJYDCABBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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